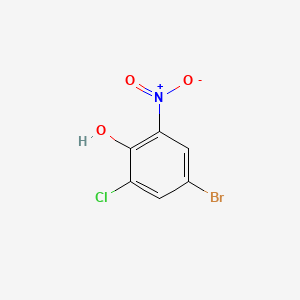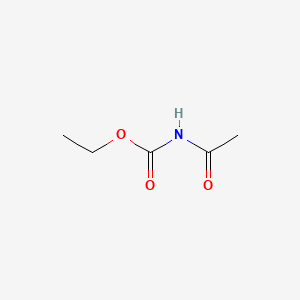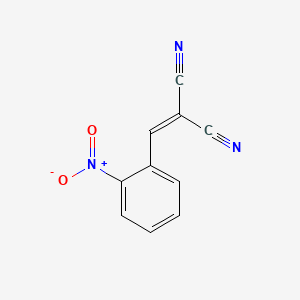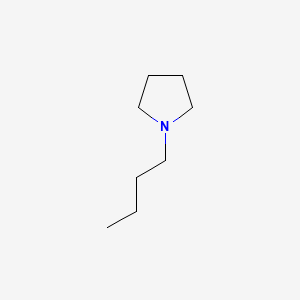
4-Bromo-2-chloro-6-nitrophenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Bromo-2-chloro-6-nitrophenol involves several steps, starting from the selection of suitable raw materials and proceeding through a series of chemical reactions. Zhou Shiyang (2012) reported a method involving phenol, bromine, and 4-nitro-chlorobenzene, resulting in a high synthesis yield of 94.0% after optimizing reaction conditions such as temperature, sodium hydroxide concentration, molar ratios, and reflux time (Zhou Shiyang, 2012).
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloro-6-nitrophenol is characterized by spectroscopic techniques. Zulfiqar et al. (2020) utilized XRD (X-Ray Diffraction) along with IR, MS, and NMR spectroscopy to elucidate the structure of a similar compound, which was found to have a monoclinic crystal structure (Zulfiqar, Ahmed, Fatima, & Yousuf, 2020).
Chemical Reactions and Properties
The chemical properties of 4-Bromo-2-chloro-6-nitrophenol can be explored through various reactions, including electrophilic substitution, nucleophilic substitution, and condensation reactions. The compound's reactivity under different conditions provides insights into its chemical behavior and potential applications in various fields.
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, play a crucial role in determining the compound's suitability for specific applications. These properties are often assessed through experimental measurements and theoretical calculations to understand the compound's stability, reactivity, and interactions with other substances.
Chemical Properties Analysis
The chemical properties of 4-Bromo-2-chloro-6-nitrophenol, including its reactivity with other chemicals, stability under various conditions, and potential for forming derivatives, are essential for its application in chemical synthesis, pharmaceuticals, and material science. These properties can be investigated through a combination of experimental and computational studies.
For more in-depth information and specific details on the synthesis, structure, and properties of 4-Bromo-2-chloro-6-nitrophenol, the following references provide valuable insights:
- (Zhou Shiyang, 2012): Describes the synthesis process and yield optimization for a related compound.
- (Zulfiqar, Ahmed, Fatima, & Yousuf, 2020): Provides details on the molecular structure and characterization of a similar compound.
Wissenschaftliche Forschungsanwendungen
Molecular Catalysis and Chemical Reactions :
- 4-Bromo-2-chloro-6-nitrophenol is involved in molecular catalysis. Schmidtchen (1986) demonstrated its role in the cyclisation of halopropyl nitrophenols, showing that it can form host-guest complexes with macrotricyclic ammonium salts, affecting reaction rates (Schmidtchen, 1986).
Nitration Processes :
- Suzuki and Mori (1994) explored the nitration of chloro- and bromo-benzenes, including 4-Bromo-2-chloro-6-nitrophenol, using nitrogen dioxide and ozone, revealing high ortho-directing trends of chlorine and bromine substituents (Suzuki & Mori, 1994).
Formation of Halonitrocyclohexadienones :
- Clewley et al. (1989) reported the formation of 4-halo-4-nitrocyclohexa-2,5-dienones upon nitration of p-halophenols, including 4-Bromo-2-chloro-6-nitrophenol, illustrating its role in generating complex organic compounds (Clewley et al., 1989).
Environmental Impact and Water Treatment :
- Xiao et al. (2012) studied the formation of halogenated disinfection byproducts in swimming pool water, including compounds like 2-bromo-6-chloro-4-nitrophenol. Their research highlights the environmental impact and potential risks associated with chlorine-based disinfection processes (Xiao et al., 2012).
- Saritha et al. (2007) compared various advanced oxidation processes for degrading similar compounds like 4-chloro-2 nitrophenol, which is structurally related to 4-Bromo-2-chloro-6-nitrophenol, providing insights into water treatment methods (Saritha et al., 2007).
Spectroscopic Analysis and Structural Studies :
- Krishnakumar et al. (2009) conducted density functional theory calculations and vibrational spectra analysis of 2-bromo-4-chloro phenol and 2-chloro-4-nitro phenol, which can be insightful for understanding the structural and electronic properties of 4-Bromo-2-chloro-6-nitrophenol (Krishnakumar et al., 2009).
Biodegradation and Environmental Bioremediation :
- Arora et al. (2017) reviewed the degradation of chloronitrophenols, including compounds structurally similar to 4-Bromo-2-chloro-6-nitrophenol. Their research provides insights into the bacterial degradation pathways and the potential for bioremediation of contaminated sites (Arora et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-chloro-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQYUKGOAZBRQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207075 | |
| Record name | Phenol, 4-bromo-2-chloro-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-6-nitrophenol | |
CAS RN |
58349-01-2 | |
| Record name | Phenol, 4-bromo-2-chloro-6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058349012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-bromo-2-chloro-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-chloro-6-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(4-aminophenoxy)phenyl]acetamide](/img/structure/B1265528.png)










